Phenol, 2-(4-iodophenyliminomethyl)-4-nitro-
CAS No.:
Cat. No.: VC16075189
Molecular Formula: C13H9IN2O3
Molecular Weight: 368.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9IN2O3 |
|---|---|
| Molecular Weight | 368.13 g/mol |
| IUPAC Name | 2-[(4-iodophenyl)iminomethyl]-4-nitrophenol |
| Standard InChI | InChI=1S/C13H9IN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H |
| Standard InChI Key | GDYAMKYKYQKABR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)I |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound is systematically named 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, with the molecular formula C₁₃H₉IN₂O₃ and a molecular weight of 368.13 g/mol . Its structure comprises a phenolic ring substituted with a nitro group at the para-position and an imine-linked 4-iodophenyl moiety at the ortho-position.
Synonyms and Registry Identifiers
Common synonyms include:
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2-{(E)-[(4-Iodophenyl)imino]methyl}-4-nitrophenol
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Phenol, 2-[[(4-iodophenyl)imino]methyl]-4-nitro-
Key identifiers:
Synthesis and Crystallization
Synthetic Methodology
The title compound is synthesized through a condensation reaction between equimolar quantities of 2-hydroxy-5-nitrobenzaldehyde (11.0 mg, 0.066 mmol) and 4-iodoaniline (14.4 mg, 0.066 mmol) in ethanol under reflux for 15 hours . The reaction proceeds via nucleophilic attack of the aniline’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine bond (C=N). The product is isolated as orange crystals with a 60% yield and a melting point of 484–486 K .
Crystallization Conditions
Single crystals suitable for X-ray diffraction are obtained through slow evaporation of an ethanol solution. The orthorhombic crystal system (Pna2₁) is confirmed with lattice parameters:
Structural Characterization
Molecular Geometry
The molecule adopts an E-configuration about the C7=N1 bond (1.264 Å), characteristic of Schiff bases . Key structural features include:
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Intramolecular O1–H1⋯N1 hydrogen bond (2.18 Å), forming an S(6) ring motif (Table 1).
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Dihedral angle of 39.1(2)° between the phenol and 4-iodophenyl rings, inducing non-planarity .
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Nitro group tilt: O2–N2–C10–C9 = −7.4(10)°, reducing conjugation with the aromatic ring .
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| C7=N1 | 1.264(8) |
| C8–C7 | 1.444(8) |
| O1–H1⋯N1 (H-bond) | 2.18 |
| Dihedral angle | 39.1(2) |
Hirshfeld Surface Analysis
Intermolecular interactions are dominated by:
These interactions stabilize the crystal packing through C–H⋯O hydrogen bonds, forming infinite chains along the a-axis.
Physicochemical Properties
Thermal Stability
The compound decomposes above 486 K, consistent with its melting point .
Applications and Derivatives
Coordination Chemistry
The compound’s imine and phenolic groups enable chelation with transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential catalytic or magnetic properties .
Functional Derivatives
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